molecular formula C8H9N3O4 B13097945 [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid CAS No. 6943-71-1

[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid

Cat. No.: B13097945
CAS No.: 6943-71-1
M. Wt: 211.17 g/mol
InChI Key: RCFKJNDNIGFJHI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid typically involves the acetylation of amino acids. One common method involves the reaction of acetic anhydride with an aqueous solution of the amino acid . The reaction proceeds efficiently in an acetic acid environment or in a mixture of water with pyridine. Industrial production methods may involve similar acetylation processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding keto acids, while reduction may yield alcohols.

Scientific Research Applications

[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes such as glycine oxidase, catalyzing the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This interaction can influence various biochemical pathways and processes.

Comparison with Similar Compounds

[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other similar compounds.

Properties

CAS No.

6943-71-1

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C8H9N3O4/c1-4(12)9-8-10-5(3-7(14)15)2-6(13)11-8/h2H,3H2,1H3,(H,14,15)(H2,9,10,11,12,13)

InChI Key

RCFKJNDNIGFJHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=O)N1)CC(=O)O

Origin of Product

United States

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